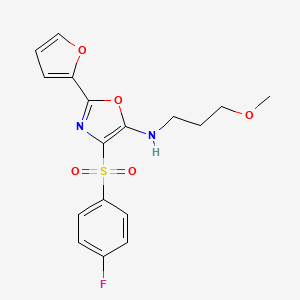

4-((4-氟苯基)磺酰)-2-(呋喃-2-基)-N-(3-甲氧基丙基)噁唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine" is a multifaceted molecule that incorporates several functional groups and structural motifs, including a fluorophenyl sulfonyl group, a furan ring, and an oxazole moiety. These structural elements suggest that the compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals, materials science, or as a reagent in chemical analyses.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into related chemical structures and their synthesis. For example, the fluorogenic reagent discussed in the first paper involves a furan derivative, which is a key component in the target compound . This suggests that similar synthetic strategies may be applicable, such as the use of furan rings as starting materials or intermediates. The second paper discusses derivatives of 4-fluoroisoquinoline, which includes a sulfonyl chloride group similar to the sulfonyl group in the target compound . The synthesis of such compounds typically involves multiple steps, including the formation of the sulfonyl group and its subsequent reactions with other components.

Molecular Structure Analysis

The molecular structure of the target compound is likely to be complex due to the presence of multiple rings and functional groups. The papers provide examples of how similar structures are analyzed. In the second paper, the molecular conformation of isoquinoline derivatives is examined, revealing how intramolecular hydrogen bonding and steric effects influence the overall molecular shape . This information can be extrapolated to hypothesize about the molecular conformation of the target compound, which may also exhibit intramolecular interactions and steric hindrance affecting its three-dimensional structure.

Chemical Reactions Analysis

The reactivity of the target compound can be inferred from the functional groups present. The fluorophenyl sulfonyl group is known to participate in substitution reactions, where the fluorine atom can be replaced by other nucleophiles. The furan ring is susceptible to electrophilic aromatic substitution, given its electron-rich nature. The oxazole ring, being a heterocycle with a nitrogen atom, can engage in various nucleophilic and electrophilic reactions. The first paper describes the use of a furan derivative for labeling primary amines, indicating that the furan moiety in the target compound may also react with amines or be used in tagging applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound would be influenced by its functional groups. The presence of the fluorophenyl group could impart certain lipophilic characteristics, while the furan and oxazole rings could contribute to the compound's electronic properties, such as UV absorption or fluorescence. The first paper discusses the stability of fluorescent derivatives in acidic and basic solutions, which could be relevant for the target compound's stability under various conditions . The second paper's analysis of isoquinoline derivatives provides insights into the potential NMR spectroscopic properties of the target compound, such as the weak coupling between N(H) and (19)F nuclei .

科学研究应用

合成与表征

- 对苯磺醇类化合物的研究,如Elizalde-González等人(2012年)的研究,已经确定了通过电解反应形成的产物,表明了在新材料和化学过程开发中的潜在应用(Elizalde-González等人,2012年)。

化学反应性和衍生物化

- Hartman和Halczenko(1990年)从3-芳基磺醯杂环化合物制备了新颖的4-芳基磺醯噻吩和呋喃-2-磺酰胺,展示了化学多样性和创造各种具有不同生物活性的衍生物的潜力(Hartman & Halczenko, 1990)。

光化学应用

- Buscemi等人(2001年)报道了一种用于合成3-氨基-5-全氟芳基-1,2,4-噁二唑的光化学方法,突显了苯磺醇类化合物在光化学反应和材料科学应用中的潜力(Buscemi et al., 2001)。

材料科学和聚合物应用

- Kim,Robertson和Guiver(2008年)合成了新的磺化侧链嫁接单元用于质子交换膜,表明了苯磺醯基和氟苯基在燃料电池应用中高性能材料开发中的相关性(Kim et al., 2008)。

属性

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O5S/c1-23-10-3-9-19-16-17(20-15(25-16)14-4-2-11-24-14)26(21,22)13-7-5-12(18)6-8-13/h2,4-8,11,19H,3,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUPZDZTTJQMIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)-N-(3-methoxypropyl)oxazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-Aminopiperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B2499221.png)

![5-nitro-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2499222.png)

![N-((5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl)methyl)methanesulfonamide](/img/structure/B2499224.png)

![4-Benzyl-1-[3-(3-phenylisoxazol-4-yl)propanoyl]piperidine](/img/structure/B2499226.png)

![7-(3-chloro-4-methylphenyl)-5-phenyl-N-(thiophen-2-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)

![Methyl 3-{4-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2499228.png)

![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)

![1-(2,5-Difluorophenyl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]methanesulfonamide](/img/structure/B2499230.png)

![benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate](/img/structure/B2499236.png)

![(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2499237.png)

![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)